molecular formula C16H20N2O2 B2365448 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide CAS No. 2361588-38-5

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide

Cat. No. B2365448
M. Wt: 272.348
InChI Key: IKTMELGKPZKQIJ-CQSZACIVSA-N
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Description

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Molecular Structure Analysis

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properties

IUPAC Name

3-(prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-11-10-16(20)18-14-9-5-7-12-6-3-4-8-13(12)14/h2-4,6,8,14H,1,5,7,9-11H2,(H,17,19)(H,18,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTMELGKPZKQIJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCC(=O)N[C@@H]1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide

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